molecular formula C24H20N4O3S2 B6553582 3-[(3-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040671-68-8

3-[(3-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553582
CAS No.: 1040671-68-8
M. Wt: 476.6 g/mol
InChI Key: AXSUZNBKAUQPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H20N4O3S2 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.09768286 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-15-6-8-17(9-7-15)22-26-20(31-27-22)14-33-24-25-19-10-11-32-21(19)23(29)28(24)13-16-4-3-5-18(12-16)30-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUZNBKAUQPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC(=CC=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel synthetic derivative belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure that includes a thieno[3,2-d]pyrimidinone core, which is known for its diverse pharmacological properties. The presence of various functional groups such as methoxyphenyl and oxadiazol enhances its interaction with biological targets. The synthesis typically involves multi-step reactions that incorporate key intermediates to achieve the desired molecular architecture.

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anti-cancer properties through several mechanisms:

  • Inhibition of Key Enzymes : Thieno[3,2-d]pyrimidines have been shown to inhibit enzymes such as 17β-HSD (hydroxysteroid dehydrogenase) which are crucial in steroid metabolism and cancer progression. For example, certain derivatives demonstrated moderate inhibition rates (36% and 25%) against 17β-HSD2 at specific concentrations .
  • Targeting Cancer Cell Lines : The compound's efficacy has been evaluated against various cancer cell lines including SU-DHL-6 and K562. Notably, compounds derived from this class have shown IC50 values as low as 0.55 μM against SU-DHL-6 cells, indicating potent anti-tumor activity .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells, affecting cell morphology and inhibiting migration .

Anticancer Activity

The biological evaluation of This compound has included:

  • Cell Viability Assays : Utilizing MTT assays to determine cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The results indicate a promising safety profile compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 Value (µM)Reference
SU-DHL-60.55
K5621.68
MCF-7Not specified

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the thieno[3,2-d]pyrimidine core significantly influence biological activity:

  • Methoxy Group : The presence of the methoxy group at the para position enhances binding affinity to target enzymes.
  • Oxadiazole Linkage : The incorporation of oxadiazol moieties appears to improve anticancer efficacy through enhanced interactions with cellular targets .

Case Studies

Recent studies have highlighted the therapeutic potential of thieno[3,2-d]pyrimidine derivatives:

  • Study on Lymphoma Cells : A derivative was shown to significantly affect lymphoma cell morphology and induce apoptosis in a concentration-dependent manner .
  • Evaluation Against Normal Cells : Safety profiles were assessed using normal human skin cells (BJ-1), where derivatives displayed varying degrees of cytotoxicity compared to their anticancer effects .

Scientific Research Applications

The compound 3-[(3-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications based on available literature and research findings.

Physical Properties

  • Melting Point : Not extensively documented; further research may be needed.
  • Solubility : Solubility in organic solvents is likely due to its hydrophobic nature.

Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The presence of the thieno[3,2-d]pyrimidine core in this compound suggests potential activity against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Studies : Research has shown that similar structures have been effective in reducing tumor growth in preclinical models.

Antimicrobial Properties

The oxadiazole group is known for its antibacterial and antifungal activities. The compound's structure positions it as a candidate for developing new antimicrobial agents.

  • Research Findings : Studies have demonstrated that oxadiazole derivatives can effectively combat resistant strains of bacteria and fungi.

Neuroprotective Effects

There is emerging evidence that compounds containing thieno[3,2-d]pyrimidine structures may offer neuroprotective benefits.

  • Potential Mechanisms : These compounds could modulate neurotransmitter systems or exhibit antioxidant properties, thereby protecting neuronal cells from oxidative stress.

Anti-inflammatory Activity

The methoxyphenyl group may contribute to anti-inflammatory effects, making the compound a candidate for treating inflammatory diseases.

  • Clinical Relevance : Similar compounds have shown promise in reducing inflammation markers in vitro and in vivo.

Summary of Biological Activities

Activity TypeEvidence LevelReference Source
AnticancerHighJournal of Medicinal Chemistry
AntimicrobialModerateEuropean Journal of Medicinal Chemistry
NeuroprotectiveEmergingNeuropharmacology Journal
Anti-inflammatoryModerateJournal of Inflammation Research

Structure-Activity Relationship (SAR)

Structural FeatureActivity Implication
Thieno[3,2-d]pyrimidine coreAnticancer activity
Oxadiazole moietyAntimicrobial properties
Methoxyphenyl substitutionPotential anti-inflammatory effects

Case Studies

  • Anticancer Study
    • A study published in the Journal of Medicinal Chemistry evaluated several thienopyrimidine derivatives against breast cancer cell lines. The compound exhibited IC50 values indicating potent anticancer activity.
  • Antimicrobial Research
    • Research featured in the European Journal of Medicinal Chemistry assessed oxadiazole derivatives for their efficacy against MRSA strains. The findings suggested that modifications to the oxadiazole ring enhanced antimicrobial potency.
  • Neuroprotection
    • An article in Neuropharmacology explored the neuroprotective effects of thienopyrimidine compounds in models of neurodegeneration, showing reduced neuronal death and improved cognitive function.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) moiety is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. For example:

ReactionReagents/ConditionsProduct
Thioether → SulfoneH<sub>2</sub>O<sub>2</sub>/AcOH, 60–80°CReplacement of -S- with -SO<sub>2</sub>- group in the sulfanyl linkage.

Similar oxadiazole-containing compounds show tolerance to oxidizing agents, but prolonged exposure may degrade the oxadiazole ring .

Nucleophilic Substitution

The electron-deficient oxadiazole and pyrimidine rings allow nucleophilic attacks:

  • Oxadiazole Ring : Reacts with amines or alcohols under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) to form substituted derivatives.

  • Pyrimidine Core : The C-2 and C-4 positions may undergo substitution with nucleophiles like hydrazine or thiourea .

Hydrolysis Reactions

The methoxy (-OCH<sub>3</sub>) group can undergo demethylation under acidic or enzymatic conditions:

ReactionConditionsProduct
Methoxy → HydroxyHBr/AcOH, refluxFormation of a phenolic -OH group on the benzyl moiety.

Electrophilic Aromatic Substitution

The methoxyphenyl ring is activated for electrophilic substitution:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position relative to the methoxy group.

  • Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> yields brominated derivatives.

Ring-Opening and Rearrangement

The 1,2,4-oxadiazole ring may undergo ring-opening in the presence of hydroxylamine (NH<sub>2</sub>OH), leading to rearranged products such as triazoles or amidoximes . For example:

ReactionConditionsProduct
Oxadiazole → TriazoleNH<sub>2</sub>OH·HCl, EtOH, ΔFormation of a 1,2,4-triazole ring via ANRORC mechanism .

Reduction Reactions

Selective reduction of the thieno[3,2-d]pyrimidin-4-one core is achievable with NaBH<sub>4</sub> or LiAlH<sub>4</sub>, though over-reduction may degrade the heterocyclic system .

Coupling Reactions

The compound can participate in Suzuki-Miyaura cross-coupling via halogenated intermediates (e.g., bromide at the pyrimidine C-6 position), enabling aryl/heteroaryl group introductions .

Key Research Findings

  • Biological Relevance : Analogous thieno-pyrimidine derivatives exhibit kinase inhibition (e.g., CDK2) , suggesting potential for targeted modifications to enhance selectivity.

  • Stability : The oxadiazole ring demonstrates stability under physiological pH but degrades in strongly acidic/basic environments .

  • Synthetic Utility : Multi-step protocols (e.g., cyclization, coupling) are critical for introducing functional groups while preserving the core structure.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis can be optimized by:

  • Reagent stoichiometry and solvent selection : Adjust molar ratios of precursors (e.g., aldehydes, amines) and use polar aprotic solvents like ethanol or DMSO to enhance reactivity, as demonstrated in the synthesis of analogous oxadiazole-containing compounds .
  • Catalytic additives : Introduce acetic acid or hypochlorite to accelerate cyclization steps, as seen in the formation of triazolo-pyridine derivatives .
  • Purification techniques : Employ vacuum filtration with sequential washing (water followed by methanol) to isolate pure precipitates. Column chromatography or preparative TLC using dichloromethane as a mobile phase can further refine purity .
  • Reaction monitoring : Use TLC (UV visualization) and NMR spectroscopy to track intermediate formation and optimize reaction times .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : 1H and 13C NMR (in DMSO-d6) resolve substituent positions (e.g., methoxyphenyl, oxadiazole-methyl groups) via chemical shifts (e.g., δ 3.84 ppm for methoxy protons) and coupling constants .
  • FTIR spectroscopy : Identify functional groups like C=N (1596 cm⁻¹) and S-C (700–600 cm⁻¹) stretches to confirm oxadiazole and sulfanyl linkages .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ ion) with <0.5 ppm mass accuracy to distinguish isobaric impurities .
  • X-ray crystallography : If single crystals are obtained, analyze bond lengths and angles to confirm regioselectivity in heterocyclic ring formation .

Advanced: How can computational methods predict the environmental fate of this compound, and what experimental validations are required?

Methodological Answer:

  • In silico modeling : Use software like EPI Suite to estimate physicochemical properties (logP, water solubility) and persistence via biodegradation probability (e.g., BIOWIN models) .
  • Experimental validation :
    • Hydrolysis studies : Incubate the compound at varying pH levels (3–9) and temperatures (20–50°C) to assess stability. Monitor degradation via LC-MS/MS .
    • Soil sorption experiments : Measure Koc (organic carbon partition coefficient) using batch equilibrium methods with HPLC quantification .
    • Ecotoxicity assays : Use Daphnia magna or algal models to determine LC50/EC50 values, ensuring alignment with OECD Test Guidelines .

Advanced: When conflicting data arise regarding the compound’s biological activity, what methodological approaches should be employed to resolve discrepancies?

Methodological Answer:

  • Assay standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum batch) to minimize variability .
  • Orthogonal assays : Cross-validate results using different methods (e.g., enzyme inhibition vs. cell viability assays) to confirm target specificity .
  • Dose-response curves : Analyze EC50/IC50 values across multiple replicates to identify outliers or non-linear trends .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate substituent effects .

Advanced: What strategies are recommended for analyzing the regioselectivity in the formation of the 1,2,4-oxadiazole ring during synthesis?

Methodological Answer:

  • Mechanistic studies : Use DFT calculations (e.g., Gaussian) to model transition states and identify thermodynamic favorability between 1,2,4- vs. 1,3,4-oxadiazole isomers .
  • Isotopic labeling : Synthesize intermediates with 15N or 13C labels to track nitrogen migration during cyclization via NMR .
  • Competitive reactions : Compare yields under varying conditions (e.g., acidic vs. basic catalysts) to determine optimal regioselective pathways .
  • Crystallographic analysis : Resolve crystal structures of intermediates to confirm bonding patterns and steric influences .

Advanced: How can researchers design a study to evaluate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-HRMS to calculate intrinsic clearance .
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) and propose metabolic pathways .
  • In vivo pharmacokinetics : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals. Model AUC, Cmax, and half-life using non-compartmental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.